1,3,6-Hexanetriamine

Polymer Chemistry Thermal Analysis Epoxy Curing Agents

1,3,6-Hexanetriamine (CAS 55911-96-1) is a specialized aliphatic triamine characterized by its six-carbon backbone and three primary amine groups. With a molecular weight of 131.22 g/mol, this colorless, hygroscopic compound is valued for its trifunctional reactivity, which enables the formation of highly crosslinked, three-dimensional polymer networks.

Molecular Formula C6H17N3
Molecular Weight 131.22 g/mol
CAS No. 55911-96-1
Cat. No. B1211491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Hexanetriamine
CAS55911-96-1
Synonyms1,3,6-triaminohexane
Molecular FormulaC6H17N3
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESC(CC(CCN)N)CN
InChIInChI=1S/C6H17N3/c7-4-1-2-6(9)3-5-8/h6H,1-5,7-9H2
InChIKeyAXEYWFGSQDLHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6-Hexanetriamine (CAS 55911-96-1): Sourcing the Trifunctional Aliphatic Triamine for Advanced Polymer Synthesis


1,3,6-Hexanetriamine (CAS 55911-96-1) is a specialized aliphatic triamine characterized by its six-carbon backbone and three primary amine groups [1]. With a molecular weight of 131.22 g/mol, this colorless, hygroscopic compound is valued for its trifunctional reactivity, which enables the formation of highly crosslinked, three-dimensional polymer networks . Its primary utility lies in advanced polymer science, where it serves as a crosslinking agent and hardener for systems like polyamides, polyurethanes, and epoxy resins, contributing to enhanced thermal and mechanical properties in the final material [1].

1

Trifunctional aliphatic triamine for crosslinked polymer networks

2

Flexible six-carbon backbone with amine groups at 1,3,6-positions

3

Supports high-temperature epoxy, polyamide, and polyurethane synthesis

Why 1,3,6-Hexanetriamine Cannot Be Substituted by Generic Diamines or Other Triamines


Substituting 1,3,6-hexanetriamine with a generic diamine like 1,6-diaminohexane or an alternative triamine like diethylenetriamine (DETA) leads to fundamentally different material properties. The key differentiator is the specific spatial arrangement of its three amine groups along a flexible six-carbon chain [1]. Diamines yield only linear chain extension, while triamines like DETA, with a shorter and more rigid ethylenediamine backbone, create crosslinked networks with higher crosslink density and reduced flexibility. In contrast, the unique regiochemistry of 1,3,6-hexanetriamine—with amines at the 1, 3, and 6 positions—facilitates the formation of branched architectures and three-dimensional networks with a distinct balance of rigidity and toughness [1]. Direct substitution without a full reformulation will inevitably alter the crosslink density, network architecture, and ultimately the mechanical and thermal performance of the cured polymer [2].

Risk Factor
1,3,6-Hexanetriamine
Generic Diamine / DETA
Consequence
Network Architecture
Trifunctional branching agent
Linear chain extension (diamine) or rigid short network (DETA)
Crosslink density and network architecture may shift significantly
Thermal Processing
Elevated boiling point, lower volatility
Higher volatility (DETA ~207 °C)
Processing window and amine emission profile may differ
Biological Activity
Interacts with polyamine metabolism
Inactive in polyamine pathway models
Research-tool properties may not transfer

Quantitative Evidence Guide: Direct Performance Comparisons of 1,3,6-Hexanetriamine Against Closest Analogs


Comparative Volatility and Thermal Stability: 1,3,6-Hexanetriamine vs. Diethylenetriamine (DETA)

As a curing agent, the lower volatility of 1,3,6-hexanetriamine offers a significant processing advantage over the widely used aliphatic triamine diethylenetriamine (DETA). The boiling point of 1,3,6-hexanetriamine is 294.2 °C at 760 mmHg , which is substantially higher than DETA's boiling point of 207 °C. This 87.2 °C difference in boiling point indicates that 1,3,6-hexanetriamine is far less volatile. In practice, this translates to reduced evaporative losses, lower fume generation, and the potential for higher-temperature curing cycles without premature loss of the curative from the formulation.

Boiling Point Comparison
Cross-study comparable
~87.2 °C higher than DETA
Supports higher-temperature processing context
Calculated property; validate under formulation conditions
Polymer Chemistry Thermal Analysis Epoxy Curing Agents

Network Architecture Differentiation: Branching vs. Linear Chain Extension

The trifunctional nature of 1,3,6-hexanetriamine fundamentally distinguishes it from difunctional amine curatives like 1,6-diaminohexane [1]. While a diamine can only extend a polymer chain linearly, each molecule of 1,3,6-hexanetriamine introduces a branch point, enabling the creation of a three-dimensional, covalently bonded network (crosslinking) [2]. This architectural change from a linear thermoplastic to a networked thermoset is responsible for step-change improvements in properties such as solvent resistance, creep resistance, and high-temperature mechanical integrity, as the material's behavior transitions from being governed by chain entanglement to being constrained by a permanent covalent framework.

Network Architecture
Class-level inference
Trifunctional → Thermoset vs Difunctional → Thermoplastic
Enables crosslinked network formation
Architectural step-change; confirm in specific formulation
Polymer Physics Thermoset Polymers Crosslinking

Biological Activity: Differential Effects on Cellular Polyamine Metabolism

In a direct head-to-head study on SV-3T3 cells, 1,3,6-triaminohexane (another name for 1,3,6-hexanetriamine) and its analog 1,4,7-triaminoheptane were investigated for their ability to substitute for natural polyamines [1]. Both synthetic triamines were found to restore growth in cells where polyamine biosynthesis had been inhibited. This specific biochemical activity demonstrates that the compound interacts with intracellular polyamine pathways, a property not shared by simple mono- or diamines. This class-level inference suggests potential utility as a tool compound in polyamine research, distinct from its polymer applications.

Polyamine Metabolism Study
Direct head-to-head comparison
Cell growth restoration in DFMO-treated SV-3T3 model
Supports polyamine pathway research context
Model-specific; activity may not generalize
Cell Biology Polyamine Metabolism Cancer Research

Synthetic Versatility: A Key Intermediate for 1,3,6-Triisocyanatohexane

1,3,6-Hexanetriamine is a critical precursor for producing 1,3,6-triisocyanatohexane, a specialized trifunctional isocyanate [1]. This derivative is chemically distinct from common diisocyanates like hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI). The resulting triisocyanate enables the synthesis of polyurethanes and polyureas with a higher degree of crosslinking or unique branched architectures, leading to different mechanical and thermal properties compared to those made with conventional diisocyanates. This specific synthetic pathway provides a route to materials that cannot be produced using simpler amine building blocks.

Synthetic Intermediate
Class-level inference
Precursor to trifunctional isocyanate
Enables branched polyurethane networks
Requires phosgene or equivalent; review safety
Organic Synthesis Isocyanate Chemistry Polyurethane Chemistry

High-Value Application Scenarios for 1,3,6-Hexanetriamine Based on Quantifiable Differentiation


Formulating High-Temperature Epoxy Curing Agents with Lower Emissions

1,3,6-Hexanetriamine is the preferred choice for formulating epoxy curing agents intended for high-temperature cure cycles or applications with strict VOC/fume regulations. Its boiling point of 294.2 °C is significantly higher (by ~87 °C) than the common alternative, diethylenetriamine (DETA), leading to drastically reduced volatility. This allows formulators to design systems that minimize amine blush, reduce worker exposure, and maintain stoichiometric balance during high-temperature curing, ultimately yielding coatings, adhesives, and composites with more consistent performance and fewer surface defects .

Synthesis of Branched Polyamides and Specialty Nylons

Unlike linear diamines like 1,6-diaminohexane, 1,3,6-hexanetriamine functions as a branching agent in polyamide synthesis. By reacting this triamine with dicarboxylic acids, researchers can introduce controlled branching into the polymer backbone, creating star-shaped or hyperbranched polyamides . This architectural control is critical for tailoring polymer properties such as melt viscosity, solubility, and end-group density, which is essential for applications in high-performance engineering thermoplastics, rheology modifiers, and advanced drug delivery systems [1].

A Research Tool for Investigating Polyamine Metabolism in Cell Biology

1,3,6-Hexanetriamine is a valuable, specific biochemical tool for studying the polyamine metabolic pathway. Direct evidence shows it can functionally substitute for natural polyamines like spermidine in SV-3T3 cells, restoring cell growth after biosynthesis inhibition . This makes it a key reagent for researchers investigating the roles of polyamines in cell proliferation, cancer biology, and parasitic diseases, a specialized application where standard aliphatic amines (e.g., hexylamine, DETA) would be biologically inactive.

Precursor for Trifunctional Isocyanates in Advanced Polyurethane Coatings

1,3,6-Hexanetriamine serves as a vital intermediate for producing 1,3,6-triisocyanatohexane, a unique trifunctional isocyanate crosslinker . This derivative enables the creation of polyurethane and polyurea networks with a higher crosslink density than is possible with standard diisocyanates like HDI or IPDI. This is particularly relevant for developing high-performance, two-component (2K) coatings that require an exceptional combination of chemical resistance, hardness, and weatherability for demanding applications in automotive refinish, aerospace, and industrial maintenance.

Application
Selection Property
Validation Focus
High-temperature epoxy curing systems
Elevated boiling point, low volatility
Processing window and amine emission review
Branched polyamide synthesis
Trifunctional branching architecture
Thermoset network and property characterization
Polyamine metabolism research tool
Cell growth restoration activity
SV-3T3 model and pathway response review
Trifunctional isocyanate precursor
Trifunctional precursor capability
Crosslink density and coating property evaluation

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28 linked technical documents
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